molecular formula C5H10ClNO2S B8218165 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride CAS No. 2227206-64-4

6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride

Cat. No.: B8218165
CAS No.: 2227206-64-4
M. Wt: 183.66 g/mol
InChI Key: XHDPAYUKULFEIX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name is derived from its bicyclo[3.1.0]hexane skeleton, which consists of a fused cyclopropane ring (three-membered) and a tetrahydrothiophene ring (five-membered). The numbering begins at the sulfur atom (position 3) and proceeds through the bridgehead carbons (positions 1 and 4). Key substituents include:

  • Amino group (-NH₂) at position 6.
  • Thiabicyclo designation indicating sulfur at position 3.
  • 3,3-Dioxide suffix denoting two oxygen atoms doubly bonded to sulfur.

The hydrochloride salt form arises from protonation of the amino group, yielding the final name: 6-amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride .

Structural Representation
The molecular formula is C₅H₁₀ClNO₂S (hydrochloride form), with a bicyclic framework featuring:

  • A sulfur atom at the bridgehead (position 3) in a sulfone configuration (SO₂).
  • An aminomethyl group (-CH₂NH₂) at position 6.
  • A fused cyclopropane ring (positions 1, 2, and 4).

The SMILES notation NC(C1C2)C1CS2(=O)=O.Cl confirms the connectivity and sulfone group .

Comparative Analysis of Bicyclo[3.1.0]hexane Derivative Naming Conventions

Bicyclo[3.1.0]hexane derivatives follow IUPAC rules prioritizing bridgehead numbering and substituent hierarchy. A comparative analysis with related compounds reveals nuanced distinctions:

Compound Name Substituents and Modifications Key Differences
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide Oxygen at position 6, sulfur at 3 (sulfone) Replacement of amino group with oxygen
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Two oxygens at positions 3 and 6, dimethyl groups Lack of sulfone and amino functionalities
6-Amino-3-thiabicyclo[3.1.0]hexane Sulfur at 3 (no sulfone), amino at 6 Absence of sulfone group

The 3,3-dioxide suffix uniquely identifies sulfone groups, while dioxa- or thiabicyclo- prefixes specify heteroatom types .

Isomeric Considerations and Stereochemical Descriptors

The bicyclo[3.1.0]hexane core introduces geometric constraints that influence isomerism:

  • Bridgehead stereochemistry : Positions 1 and 4 are chiral centers in the fused ring system. However, the rigid bicyclic structure limits conformational flexibility, often resulting in a single dominant stereoisomer.
  • Amino group configuration : The hydrochloride salt’s formation fixes the amino group’s protonation state, eliminating pH-dependent tautomerism.

While the provided sources lack explicit stereochemical data, computational models suggest an endo configuration for the aminomethyl group, minimizing steric strain with the sulfone moiety .

Properties

IUPAC Name

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c6-5-3-1-9(7,8)2-4(3)5;/h3-5H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDPAYUKULFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CS1(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-64-4
Record name 3-Thiabicyclo[3.1.0]hexan-6-amine, 3,3-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Bicyclic Sulfide Precursor

The core bicyclo[3.1.0]hexane framework is constructed via a [3+2] cycloaddition or intramolecular nucleophilic substitution. For example:

  • Starting Material : 3-Thiabicyclo[3.1.0]hexane derivatives are synthesized from epoxide precursors (e.g., 3,4-epoxytetrahydrothiophene) through acid-catalyzed ring-opening and reclosure1.

  • Key Step : Treatment of 3-thiabicyclo[3.1.0]hexane with chloramine-T or hydrogen peroxide oxidizes the sulfide to the sulfone2.

Introduction of the Amino Group

  • Amination : The 6-position is functionalized via nucleophilic substitution or reductive amination. For instance, reaction with ammonia under high pressure yields the primary amine[^5^]3.

  • Protection-Deprotection : Temporary protection (e.g., Boc groups) ensures regioselectivity during amination[^10^].

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in ethanol or water, followed by crystallization to yield the hydrochloride salt45.

Table 1 : Representative Conditions for Cyclization-Oxidation Method

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH2SO4, 80°C, 6h7895
OxidationH2O2, AcOH, 50°C, 3h9298
AminationNH3 (aq), 100°C, 12h6590
Salt FormationHCl (g), EtOH, 0°C, 2h8999

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective Cyclopropanation

  • Catalytic System : Chiral bisoxazoline (BOX)-Cu(II) complexes enable asymmetric cyclopropanation of vinyl sulfides62.

  • Example : A reaction of N-[2-(4-nitrophenyl)-2-trimethylsilyl ether-vinyl]-acetamide with paraformaldehyde using CH2iPr-BOX-Cu(II) yields the bicyclic amine with 92% enantiomeric excess (ee)6.

Sulfone Formation and Resolution

  • Oxidation : The sulfide intermediate is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA)1.

  • Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers prior to hydrochloride formation[^10^].

Table 2 : Performance of Asymmetric Routes

ParameterValue
ee (%)88–92
Overall Yield (%)45–55
Key CatalystBOX-Cu(II)

One-Pot Reductive Amination-Oxidation

Single-Vessel Synthesis

  • Procedure : A thiolactam intermediate undergoes reductive amination with sodium cyanoborohydride, followed by in situ oxidation with Oxone®72.

  • Advantages : Reduced purification steps and higher throughput.

Optimization Insights

  • Solvent System : Tetrahydrofuran (THF)/water mixtures improve solubility and reaction kinetics5.

  • Temperature : Controlled oxidation at 0–5°C minimizes side reactions4.

Table 3 : One-Pot Method Metrics

MetricValue
Reaction Time8–10h
Yield (%)70
Purity (%)97

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization-Oxidation : High yields but requires multiple steps (overall 50–60% yield).

  • Asymmetric Synthesis : Superior enantiopurity but lower scalability due to costly catalysts.

  • One-Pot Synthesis : Balances efficiency and practicality for industrial applications.

Challenges and Solutions

  • Sulfone Over-Oxidation : Controlled stoichiometry of H2O2 prevents degradation1.

  • Amine Stability : Use of anhydrous HCl in non-polar solvents avoids hydrolysis5.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bicyclic core.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride serves as an essential building block in the synthesis of more complex chemical entities. Its structural features allow for versatile modifications that can lead to the development of novel compounds with desired properties.

Table 1: Synthesis Applications

Application AreaDescription
Organic SynthesisUtilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Polymer ChemistryActs as a monomer for creating specialty polymers with unique properties.
Material ScienceUsed in the development of materials with specific mechanical or thermal characteristics.

Biological Research

Enzyme Mechanisms and Biological Probes
The compound has been employed in biological studies to investigate enzyme mechanisms and as a probe for various biological systems. Its ability to interact with molecular targets, such as enzymes and receptors, allows researchers to explore biochemical pathways and cellular interactions.

Case Study: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was tested against a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized for producing specialty chemicals that require specific structural attributes for functionality. Its unique bicyclic structure imparts distinct chemical properties that are advantageous in various applications.

Table 2: Industrial Uses

IndustryApplication
PharmaceuticalDevelopment of new drug candidates targeting specific diseases.
AgrochemicalFormulation of pesticides and herbicides with enhanced efficacy.
Material ScienceCreation of advanced materials for electronics and coatings.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-Thiabicyclo[3.1.0]hexane-6-amineContains sulfur; bicyclicEnhanced stability and reactivity
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneContains nitrogen; bicyclicDifferent reactivity patterns

Mechanism of Action

The mechanism of action of 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research and Application Insights

While direct pharmacological data for the target compound are lacking, inferences can be drawn from analogs:

  • 3-Oxa Derivatives : Used in CNS drug development due to their ability to cross the blood-brain barrier .
  • 3-Aza Derivatives: Explored as enzyme inhibitors (e.g., D-amino acid oxidase) due to nitrogen’s nucleophilic properties .
  • Halogenated Analogs : Serve as intermediates in agrochemical synthesis, leveraging halogen atoms for functional group transformations .

Q & A

Q. What synthetic routes are recommended for preparing 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride?

Methodological Answer: The synthesis typically involves cyclopropanation or cyclization strategies. For example:

  • Palladium-catalyzed cyclopropanation : Reacting N-tosylhydrazones with internal alkenes under Pd catalysis yields bicyclic derivatives with high diastereoselectivity (>20:1 dr) .
  • Metal-catalyzed enyne cyclization : Simultaneous formation of both rings in 1,5- or 1,6-enynes via Ru or Pd catalysts achieves structural complexity in a single step .
    Key Considerations : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (12–24 hrs) to minimize byproducts. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How can the compound’s structure be validated using spectroscopic techniques?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for bicyclic proton environments (e.g., bridgehead protons at δ 3.1–3.5 ppm) and sulfone groups (SO2_2 signals in 13C^{13}C: δ 110–120 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 209.05 for C5_5H9_9N2_2O2_2SCl) .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction, particularly for bridgehead substituents .

Advanced Research Questions

Q. How can diastereoselectivity challenges in cyclopropanation be addressed?

Methodological Answer: Diastereoselectivity depends on steric and electronic factors:

  • Catalyst Choice : Pd(OAc)2_2 with bulky phosphine ligands (e.g., XPhos) enhances selectivity by stabilizing transition-state geometry .
  • Substrate Design : Electron-withdrawing groups (e.g., sulfone) on the alkene improve regioselectivity.
    Case Study : A 2024 study achieved >95% dr using Pd/XPhos and substituted alkenes .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) assessing binding stability over 100 ns .
  • QSAR Modeling : Correlate structural features (e.g., sulfone group polarity) with antiproliferative activity (R2^2 > 0.85 in K562 leukemia cells) .

Q. How should contradictory biological activity data (e.g., variable IC50_{50}50​ values) be analyzed?

Methodological Answer:

  • Experimental Variables : Control cell line passage number, serum concentration, and assay duration (e.g., 48 vs. 72 hrs).
  • Statistical Validation : Apply ANOVA to compare IC50_{50} across replicates. A 2023 study resolved discrepancies by standardizing MTT assay protocols .
  • Mechanistic Follow-Up : Use RNA-seq to identify off-target pathways (e.g., apoptosis vs. metabolic inhibition) .

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